1-[(4-Fluorophenyl)methyl]-3-(4-methylpyridin-3-yl)urea
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Overview
Description
1-[(4-Fluorophenyl)methyl]-3-(4-methylpyridin-3-yl)urea is a compound of significant interest in medicinal chemistry. It is characterized by the presence of a fluorophenyl group and a methylpyridinyl group attached to a urea backbone. This compound has been studied for its potential biological activities, including anticancer properties .
Preparation Methods
The synthesis of 1-[(4-Fluorophenyl)methyl]-3-(4-methylpyridin-3-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzylamine and 4-methyl-3-pyridinecarboxylic acid.
Coupling Reaction: The two starting materials undergo a coupling reaction in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Formation of Urea Linkage: The intermediate product is then treated with an isocyanate derivative to form the urea linkage.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[(4-Fluorophenyl)methyl]-3-(4-methylpyridin-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-3-(4-methylpyridin-3-yl)urea has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-(4-methylpyridin-3-yl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. Pathways involved may include the inhibition of kinase activity, leading to the suppression of cell signaling pathways that promote cell proliferation .
Comparison with Similar Compounds
1-[(4-Fluorophenyl)methyl]-3-(4-methylpyridin-3-yl)urea can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-4-yl)methanol: This compound also contains a fluorophenyl group but differs in its core structure and functional groups.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with a different core structure, used in different applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which distinguish it from other similar compounds.
Properties
Molecular Formula |
C14H14FN3O |
---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(4-methylpyridin-3-yl)urea |
InChI |
InChI=1S/C14H14FN3O/c1-10-6-7-16-9-13(10)18-14(19)17-8-11-2-4-12(15)5-3-11/h2-7,9H,8H2,1H3,(H2,17,18,19) |
InChI Key |
WIGSNPMWKWKAAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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